molecular formula C10H12N2O3 B14876121 (Z)-2-((2,3-dihydrobenzofuran-5-yl)oxy)-N'-hydroxyacetimidamide

(Z)-2-((2,3-dihydrobenzofuran-5-yl)oxy)-N'-hydroxyacetimidamide

Cat. No.: B14876121
M. Wt: 208.21 g/mol
InChI Key: SQAYGYJEDNWZHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-((2,3-dihydrobenzofuran-5-yl)oxy)-N’-hydroxyacetimidamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-((2,3-dihydrobenzofuran-5-yl)oxy)-N’-hydroxyacetimidamide typically involves the following steps:

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through a cyclization reaction of ortho-hydroxyaryl ketones with suitable reagents.

    Attachment of the Imidamide Group: The imidamide group is introduced via a reaction between an appropriate amine and a nitrile oxide intermediate.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions for high yield, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-((2,3-dihydrobenzofuran-5-yl)oxy)-N’-hydroxyacetimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the imidamide group to amines or other reduced forms.

    Substitution: The benzofuran moiety can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under suitable conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated benzofuran derivatives, while substitution reactions can produce a variety of functionalized benzofuran compounds.

Scientific Research Applications

(Z)-2-((2,3-dihydrobenzofuran-5-yl)oxy)-N’-hydroxyacetimidamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.

    Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs targeting specific diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (Z)-2-((2,3-dihydrobenzofuran-5-yl)oxy)-N’-hydroxyacetimidamide involves its interaction with molecular targets such as enzymes or receptors. The benzofuran moiety can bind to active sites, while the imidamide group may participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds like 2,3-dihydrobenzofuran and 5-hydroxybenzofuran share the benzofuran core structure.

    Imidamide Derivatives: Compounds such as N-hydroxyacetimidamide and N’-hydroxybenzimidamide have similar functional groups.

Uniqueness

(Z)-2-((2,3-dihydrobenzofuran-5-yl)oxy)-N’-hydroxyacetimidamide is unique due to the combination of the benzofuran and imidamide moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

2-(2,3-dihydro-1-benzofuran-5-yloxy)-N'-hydroxyethanimidamide

InChI

InChI=1S/C10H12N2O3/c11-10(12-13)6-15-8-1-2-9-7(5-8)3-4-14-9/h1-2,5,13H,3-4,6H2,(H2,11,12)

InChI Key

SQAYGYJEDNWZHK-UHFFFAOYSA-N

Isomeric SMILES

C1COC2=C1C=C(C=C2)OC/C(=N/O)/N

Canonical SMILES

C1COC2=C1C=C(C=C2)OCC(=NO)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.